

Phylogenetic Analysis of Beauvericin Synthase (BEAS) Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beauvericin*

Cat. No.: B10767034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin, a cyclic hexadepsipeptide mycotoxin, exhibits a wide range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making it a compound of significant interest for drug development and agricultural applications. The biosynthesis of **beauvericin** is orchestrated by the **beauvericin** synthase (BEAS) gene, a non-ribosomal peptide synthetase (NRPS). Understanding the evolutionary relationships of the BEAS gene across different fungal species is crucial for identifying novel **beauvericin** producers, elucidating the molecular basis of its functional diversity, and potentially engineering its biosynthetic pathway for enhanced production or the generation of novel analogs. This technical guide provides a comprehensive overview of the phylogenetic analysis of the BEAS gene, detailing experimental protocols, data interpretation, and the regulatory networks governing its expression.

Introduction to Beauvericin and Beauvericin Synthase

Beauvericin is a secondary metabolite produced by various fungal genera, most notably *Fusarium*, *Beauveria*, and *Trichoderma*.^{[1][2]} Its chemical structure consists of three alternating D- α -hydroxyisovaleryl and three N-methyl-L-phenylalanyl residues.^[3] The BEAS gene encodes a large, multidomain NRPS enzyme responsible for the iterative condensation of these

precursor molecules.[\[2\]](#) The divergence of the BEAS gene among different fungal species has been observed, leading to variations in **beauvericin** production levels and potentially the synthesis of structural analogs.[\[1\]](#) Phylogenetic analysis of the BEAS gene provides a powerful tool to explore these evolutionary divergences and their functional implications.

Quantitative Analysis of Beauvericin Production

The production of **beauvericin** varies significantly among different fungal species and even between strains of the same species. This quantitative data is essential for correlating phylogenetic relationships with metabolic output. The table below summarizes **beauvericin** production in several *Fusarium* species.

Fungal Species	Strain(s)	Beauvericin Production (µg/g)	Reference
<i>Fusarium proliferatum</i>	KF3566	High producer	[2]
<i>Fusarium nygamai</i>	KF337	High producer	[2]
<i>Fusarium concentricum</i>	Multiple strains	720	[4]
<i>Fusarium subglutinans</i>	Multiple strains	2.2 - 720	[4]
<i>Fusarium oxysporum</i>	Multiple strains	4 of 7 tested strains produced beauvericin	[5]
<i>Fusarium poae</i>	Multiple strains	4 of 4 tested strains produced beauvericin	[5]
<i>Fusarium sambucinum</i>	Multiple strains	12 of 14 tested strains produced beauvericin	[5]
<i>Trichoderma atroviride</i>	AN240	8.78	[6]
<i>Trichoderma viride</i>	AN255	3.02	[6]
<i>Trichoderma koningiopsis</i>	AN251	3.85	[6]

Experimental Protocols for Phylogenetic Analysis

A robust phylogenetic analysis of the BEAS gene involves several key experimental and computational steps. The following protocols provide a detailed methodology for this process.

Fungal Culture and Mycelium Harvesting

- Cultivation: Grow fungal isolates on a suitable medium, such as Potato Dextrose Agar (PDA) or in a liquid medium like Potato Dextrose Broth (PDB).
- Incubation: Incubate the cultures at 25-28°C for 7-14 days, or until sufficient mycelial mass is obtained.
- Harvesting: For liquid cultures, harvest the mycelium by filtration. For solid cultures, scrape the mycelium from the agar surface, avoiding the collection of agar.
- Washing: Wash the harvested mycelium with sterile distilled water to remove any remaining media components.
- Drying: Lyophilize or air-dry the mycelium. Alternatively, fresh mycelium can be used directly for DNA extraction.

Genomic DNA Extraction (CTAB Method)

The Cetyltrimethylammonium Bromide (CTAB) method is effective for extracting high-quality DNA from fungi.

- Cell Lysis:
 - Grind 50-100 mg of fresh or 20-50 mg of dried mycelium to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
 - Transfer the powdered mycelium to a 2 mL microcentrifuge tube.
 - Add 700 µL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP).
 - Add 1 µL of β-mercaptoethanol and vortex thoroughly.

- Incubate at 65°C for 60 minutes in a water bath, with occasional mixing.
- Purification:
 - Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.
 - Mix gently by inversion for 5-10 minutes to form an emulsion.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
- DNA Precipitation:
 - Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
 - Mix gently by inversion until a DNA precipitate is visible.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Washing and Resuspension:
 - Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
 - Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.

PCR Amplification of the BEAS Gene

- Primer Selection: Utilize degenerate primers designed to target conserved regions of the BEAS gene. A commonly used primer pair is:
 - BEA_F2: 5'-TGGACDTCHATGTAYGAYGG-3'

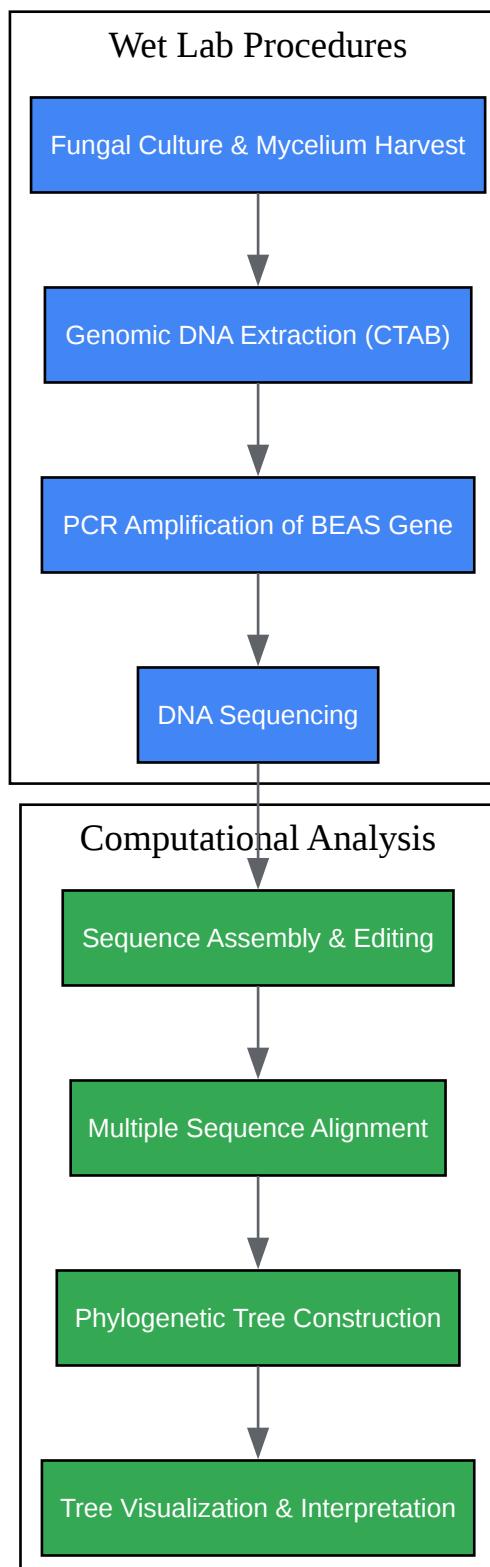
- BEA_R2: 5'-GGCTCRACRAGMARYTCYTC-3' These primers target a conserved methyltransferase domain within the BEAS gene.[7]
- PCR Reaction Mixture (50 µL):
 - 5 µL of 10x PCR Buffer
 - 1 µL of 10 mM dNTPs
 - 2 µL of each primer (10 µM)
 - 1 µL of template DNA (50-100 ng)
 - 0.5 µL of Taq DNA Polymerase
 - Nuclease-free water to 50 µL
- PCR Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 5 minutes
 - 35 Cycles:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 55-60°C for 45 seconds (optimize as needed)
 - Extension: 72°C for 1 minute 30 seconds
 - Final Extension: 72°C for 10 minutes
- Verification: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.

DNA Sequencing and Phylogenetic Analysis

- Sequencing: Purify the PCR products and send them for Sanger sequencing using both forward and reverse primers.

- Sequence Assembly and Editing: Assemble the forward and reverse sequences and edit them to obtain a consensus sequence for each isolate.
- Multiple Sequence Alignment and Phylogenetic Tree Construction using MEGA:
 - Data Input: Open the MEGA (Molecular Evolutionary Genetics Analysis) software and import the FASTA files of your BEAS gene sequences along with reference sequences from GenBank (see Table of Accession Numbers below).
 - Alignment: Align the sequences using the ClustalW or MUSCLE algorithm within MEGA.[8]
 - Phylogenetic Analysis:
 - Choose a phylogenetic reconstruction method (e.g., Maximum Likelihood, Neighbor-Joining, or Maximum Parsimony).
 - Select an appropriate substitution model for your data (MEGA can help determine the best-fit model).
 - Perform a bootstrap analysis (with 1000 replicates) to assess the statistical support for the tree topology.
 - Tree Visualization: Visualize and customize the phylogenetic tree for publication.[8]

Table of Relevant Gene Accession Numbers

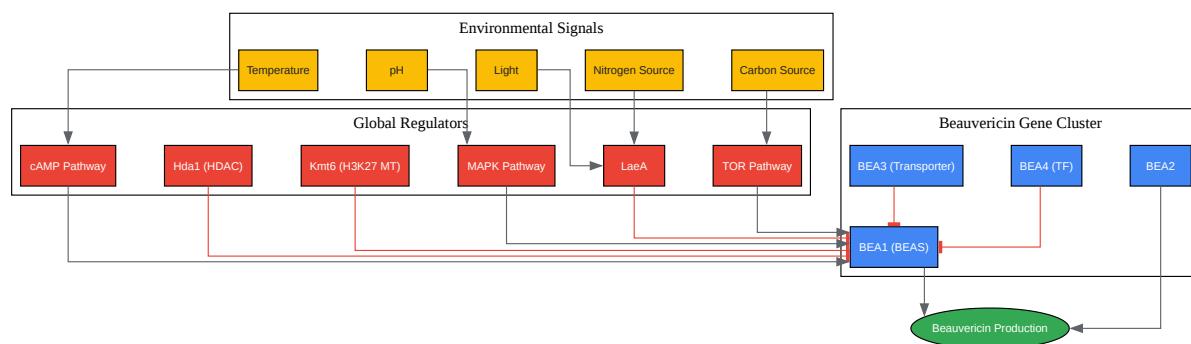

Gene	Organism	Accession Number
tef-1 α	<i>Fusarium concentricum</i>	MT010992.1
tef-1 α	<i>Fusarium nygamai</i>	MT011009.1
tef-1 α	<i>Fusarium proliferatum</i>	JF740779.1
tef-1 α	<i>Trichoderma atroviride</i>	MN520053.1
tef-1 α	<i>Trichoderma viride</i>	KJ665771.1
BEAS	<i>Beauveria bassiana</i>	EU886196.1
esyn1	<i>Fusarium scirpi</i>	CAA79245.2
BEAS	<i>Fusarium venenatum</i>	JX975482.1

Note: This is a selection of relevant accession numbers. It is recommended to perform a comprehensive search of the NCBI database for the most up-to-date and relevant sequences for your analysis.

Visualization of Experimental Workflow and Regulatory Pathways

Experimental Workflow for Phylogenetic Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in the phylogenetic analysis of the BEAS gene.



[Click to download full resolution via product page](#)

Phylogenetic analysis workflow for the BEAS gene.

Regulatory Network of Beauvericin Biosynthesis in Fusarium

The expression of the **beauvericin** synthase gene is tightly regulated by a complex network of factors, including environmental cues, global regulators, and pathway-specific transcription factors. The following diagram illustrates the known regulatory pathways influencing **beauvericin** production in Fusarium.

[Click to download full resolution via product page](#)

*Regulatory network of **beauvericin** biosynthesis.*

Interpretation of the Regulatory Network:

- Environmental Signals: The production of **beauvericin** is influenced by various environmental factors such as light, temperature, pH, and the availability of carbon and nitrogen sources.[\[1\]](#)[\[2\]](#)

- **Global Regulators:** These factors are often sensed by global regulatory proteins. In *Fusarium*, the production of secondary metabolites is controlled by global regulators like LaeA (a component of the velvet complex), histone deacetylases (e.g., Hda1), and histone methyltransferases (e.g., Kmt6).[1] Deletion of Hda1 or knockdown of Kmt6 can lead to a significant upregulation of the BEAS gene and increased **beauvericin** production, indicating their repressive role.[1] Signal transduction pathways, including the cAMP, TOR, and MAPK pathways, are also involved in regulating secondary metabolism in response to environmental cues.[2]
- **Beauvericin Gene Cluster:** The **beauvericin** biosynthetic genes are organized in a cluster. In *Fusarium fujikuroi*, this cluster includes:
 - BEA1 (BEAS): The core non-ribosomal peptide synthetase.
 - BEA2: A gene whose product is also essential for **beauvericin** production.
 - BEA3: An ABC transporter that appears to have a repressive effect on BEAS expression.
 - BEA4: A pathway-specific Zn(II)2Cys6 transcription factor that acts as a repressor of **beauvericin** biosynthesis.[1]

Conclusion

The phylogenetic analysis of the **beauvericin** synthase gene is a multifaceted process that combines molecular biology techniques with computational analysis. This approach provides valuable insights into the evolutionary history of **beauvericin** production in fungi, aids in the discovery of novel producers, and can guide synthetic biology efforts to create new bioactive compounds. A thorough understanding of the experimental protocols and the complex regulatory networks governing BEAS expression is essential for researchers and professionals working in the fields of natural product discovery, mycotoxin research, and drug development. This technical guide provides a foundational framework for conducting and interpreting such analyses, ultimately contributing to the advancement of our knowledge and utilization of this important fungal secondary metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergence and Expression Levels of Beauvericin Synthetase Gene from Beauveria bassiana Bb-882.5 in Solid State Fermentation [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. megasoftware.net [megasoftware.net]
- To cite this document: BenchChem. [Phylogenetic Analysis of Beauvericin Synthase (BEAS) Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10767034#phylogenetic-analysis-of-beauvericin-synthase-beas-gene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com